4,6-Dimethylpyridine-3-sulfonic acid 4,6-Dimethylpyridine-3-sulfonic acid
Brand Name: Vulcanchem
CAS No.: 39112-92-0
VCID: VC8348884
InChI: InChI=1S/C7H9NO3S/c1-5-3-6(2)8-4-7(5)12(9,10)11/h3-4H,1-2H3,(H,9,10,11)
SMILES: CC1=CC(=NC=C1S(=O)(=O)O)C
Molecular Formula: C7H9NO3S
Molecular Weight: 187.22 g/mol

4,6-Dimethylpyridine-3-sulfonic acid

CAS No.: 39112-92-0

Cat. No.: VC8348884

Molecular Formula: C7H9NO3S

Molecular Weight: 187.22 g/mol

* For research use only. Not for human or veterinary use.

4,6-Dimethylpyridine-3-sulfonic acid - 39112-92-0

Specification

CAS No. 39112-92-0
Molecular Formula C7H9NO3S
Molecular Weight 187.22 g/mol
IUPAC Name 4,6-dimethylpyridine-3-sulfonic acid
Standard InChI InChI=1S/C7H9NO3S/c1-5-3-6(2)8-4-7(5)12(9,10)11/h3-4H,1-2H3,(H,9,10,11)
Standard InChI Key DPQFCTKSLFOUJY-UHFFFAOYSA-N
SMILES CC1=CC(=NC=C1S(=O)(=O)O)C
Canonical SMILES CC1=CC(=NC=C1S(=O)(=O)O)C

Introduction

PropertyValueSource
Molecular FormulaC7H9NO3S\text{C}_7\text{H}_9\text{NO}_3\text{S}
Molecular Weight187.22 g/mol
CAS Registry Number39112-92-0
SupplierSynchem OHG (Germany)

Synthesis and Production Strategies

Hydrogenation of Pyridine-N-Oxide Derivatives

A patent by US5082944A describes an alternative route for pyridine-3-sulfonic acid production, adaptable to the 4,6-dimethyl variant . The process involves:

  • Oxidation: 3-Chloro-4,6-dimethylpyridine is oxidized to its N-oxide using hydrogen peroxide or peracetic acid.

  • Sulfonation: The N-oxide reacts with sodium sulfite (Na2SO3\text{Na}_2\text{SO}_3) under aqueous conditions at 50–170°C, forming 4,6-dimethylpyridine-3-sulfonic acid-N-oxide.

  • Hydrogenation: Catalytic hydrogenation with Raney nickel (Ni\text{Ni}) at 80–120°C and 5–7 bar pressure removes the N-oxide group, yielding the final product .

Table 2: Optimized Hydrogenation Conditions

ParameterValueSource
Catalyst Loading8–15 g Ni per 100 g substrate
Temperature80–120°C
Pressure5–7 bar
Reaction Time4–7 hours
Yield75–80%

This method achieves high purity (99%\geq 99\%) with low ash content (0.1%\leq 0.1\%) after crystallization from isopropanol .

Physicochemical and Spectroscopic Characteristics

Acidity and Solubility

The sulfonic acid group confers strong acidity, with a pKa\text{p}K_a comparable to 2,6-dimethylpyridine-3-sulfonic acid (4.80) . The electron-donating methyl groups slightly reduce acidity relative to unsubstituted pyridine-3-sulfonic acid. The compound exhibits high solubility in polar solvents (e.g., water, alcohols) due to its ionic character but limited solubility in nonpolar media.

Stability and Thermal Behavior

4,6-Dimethylpyridine-3-sulfonic acid is stable under ambient conditions but may decompose at elevated temperatures (>200C> 200^\circ\text{C}). Its thermal stability is enhanced by the methyl groups, which hinder oxidative degradation.

Applications in Organic Synthesis and Industry

Building Block for Heterocyclic Derivatives

The sulfonic acid group serves as a versatile handle for further functionalization. For example:

  • Sulfonamide Formation: Reaction with amines produces sulfonamides, which are pharmacologically active motifs .

  • Metal Complexation: The sulfonate anion can coordinate to metal ions, enabling applications in catalysis or materials science.

Future Research Directions

  • Acidity Studies: Experimental determination of the pKa\text{p}K_a for 4,6-dimethylpyridine-3-sulfonic acid to clarify substituent effects.

  • Catalytic Applications: Exploration of its use in asymmetric catalysis or as a ligand in transition metal complexes.

  • Biological Screening: Evaluation of antimicrobial or anticancer activity in sulfonamide derivatives.

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